molecular formula C22H17FN2O4S2 B2822569 (3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894684-76-5

(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2822569
CAS RN: 894684-76-5
M. Wt: 456.51
InChI Key: AMUAVYSCOHIBAO-NDENLUEZSA-N
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Description

(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H17FN2O4S2 and its molecular weight is 456.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • The synthesis of heterocyclic compounds, including thieno[3,4-c]pyrazole derivatives, has been explored for their anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. Such compounds, including those with 4-fluorophenyl derivatives, demonstrated significant biological activities in preclinical models (Menozzi et al., 1992).

  • Novel synthetic routes have been developed for the preparation of 1,2,4-thiadiazinane 1,1-dioxides, showcasing the versatility of sulfur-fluoride exchange reactions. Such compounds might serve as precursors or analogues for further modifications to enhance biological activities or for other scientific applications (Khumalo et al., 2018).

  • Research into the synthesis of thieno-fused nitrogen and oxygen heterocycles through intramolecular heteroannulation has opened up possibilities for creating diverse molecular architectures. These heterocycles have potential applications in pharmaceuticals, materials science, and as fluorescent markers (Acharya et al., 2017).

Molecular and Electronic Properties

  • Theoretical investigations have provided insights into the molecular and electronic properties of related heterocyclic compounds. Such studies are crucial for understanding the reactivity, stability, and potential applications of these compounds in various scientific domains (Kotan et al., 2019).

properties

IUPAC Name

(3Z)-3-[(4-acetylanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4S2/c1-14(26)16-4-8-18(9-5-16)24-12-20-21(27)22-19(10-11-30-22)25(31(20,28)29)13-15-2-6-17(23)7-3-15/h2-12,24H,13H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUAVYSCOHIBAO-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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